molecular formula C10H11NO3 B13586337 Methyl (E)-6-(3-hydroxyprop-1-en-1-yl)nicotinate

Methyl (E)-6-(3-hydroxyprop-1-en-1-yl)nicotinate

Cat. No.: B13586337
M. Wt: 193.20 g/mol
InChI Key: HQHFMAPYMPMVEU-NSCUHMNNSA-N
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Description

Methyl 6-(3-hydroxyprop-1-en-1-yl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl ester group at the 3-position and a hydroxyprop-1-en-1-yl group at the 6-position. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(3-hydroxyprop-1-en-1-yl)pyridine-3-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like sodium acetate (NaOAc).

Industrial Production Methods

In an industrial setting, the production of methyl 6-(3-hydroxyprop-1-en-1-yl)pyridine-3-carboxylate may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3-hydroxyprop-1-en-1-yl)pyridine-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyprop-1-en-1-yl group.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyprop-1-en-1-yl group may yield a carboxylic acid derivative, while reduction of the ester group may produce a primary alcohol.

Scientific Research Applications

Methyl 6-(3-hydroxyprop-1-en-1-yl)pyridine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 6-(3-hydroxyprop-1-en-1-yl)pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: This compound has a similar pyridine ring structure but differs in the position and type of substituents.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another related compound with a different heterocyclic core and functional groups.

Uniqueness

Methyl 6-(3-hydroxyprop-1-en-1-yl)pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications in research and industry.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 6-[(E)-3-hydroxyprop-1-enyl]pyridine-3-carboxylate

InChI

InChI=1S/C10H11NO3/c1-14-10(13)8-4-5-9(11-7-8)3-2-6-12/h2-5,7,12H,6H2,1H3/b3-2+

InChI Key

HQHFMAPYMPMVEU-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)C1=CN=C(C=C1)/C=C/CO

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C=CCO

Origin of Product

United States

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